R3 vs. R2 Aggregation Propensity
In a direct head-to-head comparison, the Tau Peptide (306-317), referred to as R3/wt, demonstrated a significantly stronger aggregation propensity than either the R2/wt peptide (containing the PHF6* motif) or the disease-associated mutant R2/ΔK280 [1]. The study utilized Thioflavin T (ThT) fluorescence assays to monitor aggregation kinetics in real-time, a standard method for quantifying fibril formation [1].
| Evidence Dimension | Aggregation Propensity |
|---|---|
| Target Compound Data | R3/wt (residues 306-317) exhibits strong ThT fluorescence indicative of rapid and extensive aggregation [1]. |
| Comparator Or Baseline | R2/wt (residues 273-284, containing PHF6*) and R2/ΔK280 mutant show markedly weaker aggregation [1]. |
| Quantified Difference | R3/wt has a 'much stronger aggregation propensity' than either R2/wt or R2/ΔK280 [1]. The quantitative difference is evident in the comparative ThT fluorescence curves. |
| Conditions | Thioflavin T (ThT) fluorescence assay monitoring real-time fibril formation kinetics [1]. |
Why This Matters
This quantitative evidence ensures that only Tau Peptide (306-317) provides a robust and reliable model for studying the dominant PHF6-driven aggregation pathway, which is essential for reproducible mechanistic studies and inhibitor screening.
- [1] Ganguly, P., Do, T. D., Larini, L., et al. Tau assembly: the dominant role of PHF6 (VQIVYK) in microtubule binding region repeat R3. J Phys Chem B. 2015;119(13):4582-93. PMID: 25775228. View Source
